1-(Isoquinoline-5-sulfonyl)-piperidin-4-ylamine dihydrochloride
CAS No.: 936250-33-8
Cat. No.: VC18462996
Molecular Formula: C14H19Cl2N3O2S
Molecular Weight: 364.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 936250-33-8 |
|---|---|
| Molecular Formula | C14H19Cl2N3O2S |
| Molecular Weight | 364.3 g/mol |
| IUPAC Name | 1-isoquinolin-5-ylsulfonylpiperidin-4-amine;dihydrochloride |
| Standard InChI | InChI=1S/C14H17N3O2S.2ClH/c15-12-5-8-17(9-6-12)20(18,19)14-3-1-2-11-10-16-7-4-13(11)14;;/h1-4,7,10,12H,5-6,8-9,15H2;2*1H |
| Standard InChI Key | MAPDUVRSAWULKH-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(CCC1N)S(=O)(=O)C2=CC=CC3=C2C=CN=C3.Cl.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular and IUPAC Nomenclature
The compound’s systematic IUPAC name is 1-isoquinolin-5-ylsulfonylpiperidin-4-amine dihydrochloride, reflecting its core structure: a piperidine ring sulfonylated at the 4-amino position by an isoquinoline-5-sulfonyl group, with two hydrochloride counterions. Its canonical SMILES string (C1CN(CCC1N)S(=O)(=O)C2=CC=CC3=C2C=CN=C3.Cl.Cl) encodes the connectivity of the piperidine, sulfonyl, and isoquinoline moieties.
Physicochemical Properties
Key physicochemical properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 364.3 g/mol | |
| InChI Key | MAPDUVRSAWULKH-UHFFFAOYSA-N | |
| PubChem CID | 45158573 |
The dihydrochloride salt enhances solubility in polar solvents, a critical feature for in vitro assays. Spectroscopic data, such as IR and NMR profiles, remain underreported for this specific compound, but analogous sulfonamides exhibit characteristic sulfonyl S=O stretching vibrations near 1350–1375 cm and 1150–1175 cm .
Synthesis and Purification Strategies
Purification and Isolation
Chromatographic techniques (e.g., silica gel column chromatography) are standard for isolating sulfonamides from positional isomers and byproducts . The dihydrochloride salt is precipitated by adding HCl to the free base dissolved in a chlorinated solvent (e.g., methylene chloride), achieving >99% purity as confirmed by HPLC .
Mechanistic and Biological Implications
Putative Biological Targets
Sulfonamides are renowned for inhibiting enzymes and receptors via sulfonyl group interactions. The isoquinoline moiety, common in kinase inhibitors, suggests potential activity against:
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Serine/Threonine Kinases: The sulfonamide may bind ATP pockets, analogous to FDA-approved inhibitors like Midostaurin .
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G Protein-Coupled Receptors (GPCRs): Isoquinoline derivatives often target adrenergic or dopaminergic receptors, modulating neurological pathways.
Structure-Activity Relationships (SAR)
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Sulfonyl Group: Essential for hydrogen bonding with catalytic lysine residues in kinases.
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Piperidine Ring: Conformational flexibility may enhance binding to hydrophobic pockets.
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Isoquinoline Moiety: Planar structure facilitates π-π stacking with aromatic amino acids .
Research Applications and Preclinical Data
Anticancer Activity
In silico studies predict moderate activity against BCR-ABL1 (a tyrosine kinase implicated in leukemia), with a docking score of −9.2 kcal/mol (compared to Imatinib’s −10.5 kcal/mol) . In vitro assays on analogous compounds show IC values of 1.2–5.6 μM in MCF-7 breast cancer cells .
Neurological Research
The piperidine scaffold’s similarity to donepezil, a cholinesterase inhibitor, hints at potential in Alzheimer’s disease models. Molecular dynamics simulations suggest moderate blood-brain barrier permeability (logP = 1.8).
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